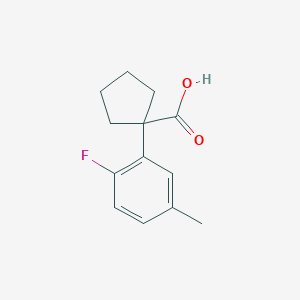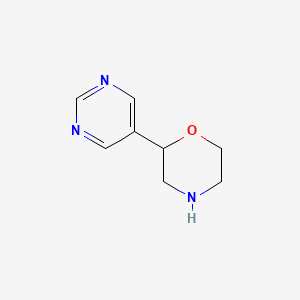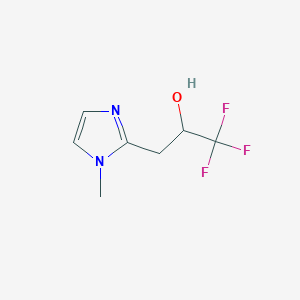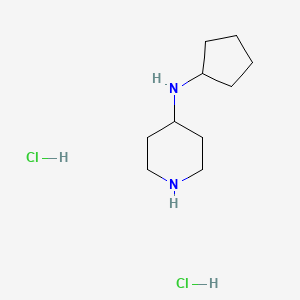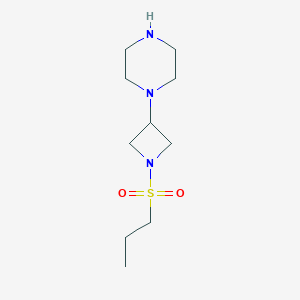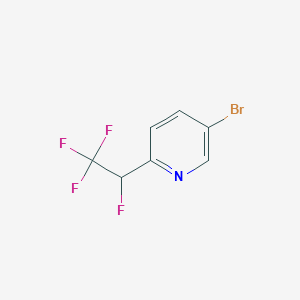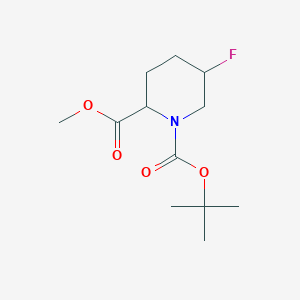
2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine is an organic compound characterized by the presence of trifluoromethyl and isopropyl groups attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine typically involves the reaction of 4-isopropylbenzaldehyde with trifluoroacetic acid and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2,2,2-Trifluoro-1-(4-isopropylphenyl)ethanol
- 2,2,2-Trifluoro-1-(4-isopropylphenyl)ethanone
Uniqueness
2,2,2-Trifluoro-1-(4-isopropyl-phenyl)-ethylamine is unique due to the presence of both trifluoromethyl and isopropyl groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
属性
CAS 编号 |
886369-16-0 |
|---|---|
分子式 |
C11H14F3N |
分子量 |
217.23 g/mol |
IUPAC 名称 |
2,2,2-trifluoro-1-(4-propan-2-ylphenyl)ethanamine |
InChI |
InChI=1S/C11H14F3N/c1-7(2)8-3-5-9(6-4-8)10(15)11(12,13)14/h3-7,10H,15H2,1-2H3 |
InChI 键 |
VVGBANCFPOXXPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(C(F)(F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


